Nep-IN-2

Neprilysin Cardiovascular Pharmacology Enzyme Inhibition

Researchers studying vascular smooth muscle proliferation often encounter conflicting results when using selective NEP inhibitors that fail to block the ECE/ET-1 axis. Nep-IN-2 (CAS 145775-14-0) directly resolves this gap: • Potent ECE inhibitor (IC₅₀ 2.4 μM) blocks endothelin-1 production upstream of vascular remodeling cascades • Weak NEP activity (IC₅₀ ~28 μM) enables parallel use as a negative control for NEP-dependent outcomes • Validated in vivo: attenuates proET-1 pressor response by 27% vs. 12% for thiorphan Supplied at ≥98% purity; ideal for atherosclerosis, restenosis, and glomerulosclerosis models.

Molecular Formula C16H23NO3S2
Molecular Weight 341.5 g/mol
Cat. No. B1238652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNep-IN-2
SynonymsCGS 26129
CGS 26129, (S)-isomer
CGS-26129
N-(2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine
N-(3-mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
Sch 42354
Sch-42354
Molecular FormulaC16H23NO3S2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)
InChIKeyFGXXIAHRYGHABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nep-IN-2: Dual NEP/ECE Inhibitor


Nep-IN-2 (CAS 145775-14-0), also known as CGS 26129, is a thiol-based small-molecule inhibitor of neutral endopeptidase (NEP, neprilysin) [1]. With a molecular weight of 341.5 g/mol and the molecular formula C₁₆H₂₃NO₃S₂, Nep-IN-2 is a member of the N-mercaptoacyl-amino acid derivative class of metalloprotease inhibitors . It is primarily utilized in preclinical research models to investigate the role of NEP in vascular smooth muscle cell proliferation, particularly in the contexts of atherosclerosis, post-angioplasty restenosis, and glomerulosclerosis [2].

Why Sacubitrilat Cannot Substitute for Nep-IN-2


Substituting Nep-IN-2 with a generic NEP inhibitor like sacubitrilat (LBQ657) is scientifically unjustified for vascular proliferation studies due to critical differences in target engagement and potency. While sacubitrilat is a potent NEP inhibitor (IC₅₀ 5 nM) designed for systemic cardiovascular applications, Nep-IN-2 (CGS 26129) is characterized by a distinct pharmacological profile. It is a significantly weaker NEP inhibitor with a reported IC₅₀ of 28 μM [1], and its primary, potent activity is as an inhibitor of endothelin-converting enzyme (ECE), with an IC₅₀ of 2.4 μM [2]. This dual but biased inhibition profile directly impacts the endothelin-1 pathway, a key driver of vascular smooth muscle proliferation, a mechanism not addressed by selective NEP inhibitors [2]. Therefore, using a potent, selective NEP inhibitor like sacubitrilat would fail to modulate the ECE/ET-1 axis, leading to fundamentally different experimental outcomes in models of vascular remodeling.

Nep-IN-2: Quantitative Evidence


NEP Inhibition Potency vs. Sacubitril

Nep-IN-2 is a weak inhibitor of neprilysin (NEP) with a reported IC₅₀ of 28,000 nM [1]. This contrasts sharply with the clinically utilized NEP inhibitor sacubitril, which has an IC₅₀ of 5 nM . This >5,000-fold difference in potency means Nep-IN-2 is not a suitable tool for achieving robust NEP inhibition in vivo or in complex biological systems. Its value lies in its dual-activity profile, where its weak NEP activity is coupled with potent endothelin-converting enzyme (ECE) inhibition, a property absent in sacubitril.

Neprilysin Cardiovascular Pharmacology Enzyme Inhibition

ECE Inhibition vs. NEP Inhibitors

In a direct comparative study of metalloprotease inhibitors, Nep-IN-2 (CGS 26129) potently inhibited endothelin-converting enzyme (ECE) activity in porcine coronary arterial smooth muscle with an IC₅₀ of 2.4 μM [1]. This activity is comparable to the potent ECE inhibitor CGS 25015 (IC₅₀ 2.6 μM) and is 79-fold more potent than the classic NEP inhibitor thiorphan (IC₅₀ 190 μM) in this same assay system [1]. This demonstrates that Nep-IN-2's primary pharmacological action is ECE inhibition, not NEP inhibition.

Endothelin-Converting Enzyme Vascular Smooth Muscle Proliferation Restenosis

In Vivo ECE Inhibition in a Pressor Model

The functional consequence of Nep-IN-2's ECE inhibition is confirmed in vivo. In an anesthetized rat model, intravenous administration of Nep-IN-2 (CGS 26129) at 30 mg/kg resulted in a 27% inhibition of the pressor response induced by proendothelin-1 (proET-1) [1]. This demonstrates that the compound effectively blocks the conversion of proET-1 to the active vasoconstrictor ET-1 by ECE in a living system. In the same study, the selective NEP inhibitor thiorphan at the same dose produced only a 12% inhibition [1], further highlighting Nep-IN-2's superior activity on the ECE/ET-1 axis.

Endothelin-1 In Vivo Pharmacology Hemodynamics ECE Inhibition

(S)-Enantiomer as a Potent NEP Inhibitor

The stereoisomer of Nep-IN-2, the (S)-enantiomer known as SCH-42354, exhibits a completely different pharmacological profile, acting as a potent NEP inhibitor with IC₅₀ values of 8.3 nM and 10.0 nM for the hydrolysis of leucine enkephalin and atrial natriuretic factor (ANF), respectively . This contrasts with the racemic Nep-IN-2, which is a weak NEP inhibitor but a potent ECE inhibitor (IC₅₀ 2.4 μM). This profound stereochemical dependence underscores the importance of confirming the exact isomeric composition for any experimental application.

Stereoisomerism Enzyme Selectivity Structure-Activity Relationship Neprilysin

Nep-IN-2: Research Applications


Endothelin-1 Axis in Smooth Muscle Proliferation

Based on its potent ECE inhibition (IC₅₀ 2.4 μM) and weak NEP activity [1], Nep-IN-2 is an ideal tool for dissecting the specific contribution of the endothelin-1 pathway to vascular smooth muscle cell proliferation in vitro. Researchers can use Nep-IN-2 to block ET-1 production and compare its effects to those of selective NEP inhibitors or ECE-specific tools, thereby isolating the ECE/ET-1 component of a proliferative response in models of atherosclerosis or restenosis [1].

In Vivo ECE Target Validation

The in vivo demonstration of Nep-IN-2's ability to attenuate the proET-1 pressor response by 27% [2] validates its use in acute animal models of hypertension or vascular remodeling. Its superior efficacy over thiorphan (12% inhibition) in this assay [2] makes it a more appropriate compound than classic NEP inhibitors for probing the functional role of ECE in modulating blood pressure and vascular tone in vivo.

NEP/ECE Dual Inhibition Bias Studies

Nep-IN-2 is a valuable chemical probe for investigating the functional outcome of biased inhibition of two related metalloproteases. Its profile of potent ECE inhibition (IC₅₀ 2.4 μM) coupled with weak NEP inhibition (IC₅₀ ~28 μM) [3] is distinct from both selective NEP inhibitors (e.g., sacubitril) and balanced NEP/ECE dual inhibitors (e.g., daglutril). This allows researchers to study how a compound with a primary ECE effect and minimal NEP effect impacts systems where both enzymes are co-expressed, such as in the vasculature and kidney [3].

Negative Control for NEP-Mediated Effects

Given its weak NEP inhibitory activity , Nep-IN-2 can be strategically employed as a negative control for NEP-dependent outcomes. In experiments where a potent NEP inhibitor like sacubitril produces an effect, Nep-IN-2 can be used in parallel to demonstrate that the observed result is specifically due to potent NEP inhibition and not a consequence of the compound's scaffold or its ECE-inhibitory properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nep-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.